3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
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Overview
Description
3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of sulfonyl-containing quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzylsulfonyl group attached to a quinoline moiety, which is further connected to a propanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base such as triethylamine.
Attachment of Propanone Side Chain: The final step involves the alkylation of the quinoline derivative with a propanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Substituted quinoline derivatives
Scientific Research Applications
3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to study sulfonyl-containing quinoline derivatives’ effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline moiety may interact with DNA or other cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
- 3-(methylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
- 3-(ethylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one
Uniqueness
3-(benzylsulfonyl)-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one is unique due to the presence of the benzylsulfonyl group, which can enhance its biological activity and selectivity compared to other sulfonyl derivatives. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-benzylsulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(20-13-6-10-17-9-4-5-11-18(17)20)12-14-24(22,23)15-16-7-2-1-3-8-16/h1-5,7-9,11H,6,10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJNJQSSPLZKJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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